molecular formula C11H10BrN B11873838 6-(Bromomethyl)naphthalen-2-amine

6-(Bromomethyl)naphthalen-2-amine

Cat. No.: B11873838
M. Wt: 236.11 g/mol
InChI Key: YXDORFLOJGQDED-UHFFFAOYSA-N
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Description

6-(Bromomethyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It features a bromomethyl group attached to the sixth position and an amine group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 6-(Hydroxymethyl)naphthalen-2-amine.

    Oxidation: Formation of 6-(Bromomethyl)naphthalen-2-nitrosoamine or 6-(Bromomethyl)naphthalen-2-nitroamine.

    Reduction: Formation of 6-Methylnaphthalen-2-amine.

Scientific Research Applications

6-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of functional materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)naphthalen-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)naphthalen-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    6-(Methoxymethyl)naphthalen-2-amine: Contains a methoxymethyl group instead of a bromomethyl group.

    6-(Hydroxymethyl)naphthalen-2-amine: Features a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

6-(Bromomethyl)naphthalen-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive towards nucleophilic substitution, allowing for diverse chemical transformations.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-(bromomethyl)naphthalen-2-amine

InChI

InChI=1S/C11H10BrN/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7,13H2

InChI Key

YXDORFLOJGQDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CBr

Origin of Product

United States

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